molecular formula C10H8ClFO3 B3023672 4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid CAS No. 951889-53-5

4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid

Cat. No. B3023672
CAS RN: 951889-53-5
M. Wt: 230.62 g/mol
InChI Key: BPCGUSFPIKVQBX-UHFFFAOYSA-N
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Description

The compound 4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid is a multifunctional molecule that can be used as a building block in organic synthesis. It contains a phenyl ring substituted with chlorine and fluorine atoms, which can influence its reactivity and electronic properties. The presence of the 4-oxobutyric acid moiety allows for further functionalization and the formation of various heterocyclic compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including substitution and hydrolysis, as seen in the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, which is an intermediate for anticancer drugs . Similarly, 4-(4-bromophenyl)-4-oxobut-2-enoic acid has been used as a starting material for the synthesis of a series of heterocyclic compounds with potential antibacterial activities .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, such as FT-IR and NMR, and confirmed by single-crystal X-ray structural analysis . These studies provide insights into the conformation and electronic structure of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds with similar structures have been shown to participate in a variety of chemical reactions. For instance, 4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid reacts with thiol compounds to form stable fluorescent adducts, which can be used for the spectrophotometric and fluorimetric determination of thiol drugs . Additionally, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a multireactive building block for the synthesis of various heterocyclic scaffolds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of halogen atoms can affect the acidity of the carboxylic acid group and the overall polarity of the molecule. The thermal and magnetic properties of complexes derived from 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid have been studied, revealing that the carboxylate groups act as bidentate ligands and that the complexes can contain varying amounts of water molecules .

Scientific Research Applications

Synthesis and SAR of 4-Aryl-4-oxobut-2-enoic Acids

4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid is part of a series of 4-aryl-4-oxobut-2-enoic acids and esters studied for their potential as neuroprotective agents. These compounds, including variations like 4-(3-chlorophenyl)-4-oxobut-2-enoic acid, have shown to be potent inhibitors of kynurenine-3-hydroxylase, an enzyme relevant in neurodegenerative diseases. Their synthesis and structure-activity relationship (SAR) have been explored for their potential therapeutic applications (Drysdale et al., 2000).

Complexes with Transition Metal Ions

Research has also focused on the formation of complexes of related compounds with various transition metal ions. These complexes, involving derivatives like 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid, have been characterized for their thermal and magnetic properties. Such studies are significant in understanding the physico-chemical properties of these compounds (Ferenc et al., 2017).

Novel Heterocyclic Compounds for Antibacterial Activities

Another significant application is the synthesis of novel heterocyclic compounds from derivatives like 4-(4-bromophenyl)-4-oxobut-2-enoic acid. These compounds have been synthesized under specific conditions and tested for their antibacterial activities, demonstrating the potential of 4-(4-chloro-2-fluorophenyl)-4-oxobut-2-enoic acid derivatives in the development of new antibacterial agents (El-Hashash et al., 2015).

Intermediate for Anticancer Drugs

Additionally, derivatives of this compound, such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, have been synthesized as intermediates for biologically active anticancer drugs. The efficient synthesis methods and high yields indicate the importance of these derivatives in the pharmaceutical industry (Zhang et al., 2019).

Antimicrobial Activity of Heterocyclic Compounds

The utility of related compounds, such as 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, in synthesizing various heterocycles like pyridazinones and thiazoles, has been explored. These compounds have been studied for their antimicrobial activities, showcasing the diverse applications of this compound derivatives in medicinal chemistry (El-Hashash et al., 2014).

Safety and Hazards

This chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, and spray .

properties

IUPAC Name

4-(4-chloro-2-fluorophenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c11-6-1-2-7(8(12)5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCGUSFPIKVQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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